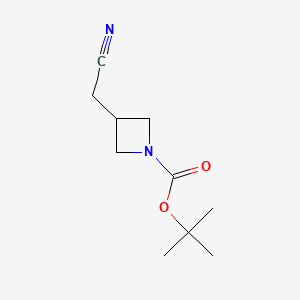

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is a synthetic organic compound classified as an azetidine derivative. Its unique structure, characterized by the presence of a tert-butyl group and a cyanomethyl substituent, suggests potential applications in medicinal chemistry and other fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : Approximately 226.27 g/mol

- Structure : The compound features an azetidine ring with tert-butyl and cyanomethyl groups that influence its reactivity and biological interactions.

This compound is believed to interact with specific biological targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The mechanism may involve:

- Binding Affinity : The structure allows for strong binding to active sites on target proteins.

- Hydrogen Bonding : The functional groups can form hydrogen bonds, enhancing specificity.

- Influence on Enzyme Activity : Potential inhibition or activation of enzymatic pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

- Antitumor Activity : Preliminary studies suggest that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown activity in inhibiting tumor growth in vitro.

- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurological pathways, possibly providing therapeutic effects for neurological disorders.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various azetidine derivatives on MCF-7 breast cancer cells. This compound was included in the analysis due to its structural relevance. Results indicated that compounds with similar functional groups exhibited IC50 values suggesting moderate to high cytotoxicity against these cancer cells.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of azetidine derivatives, including this compound. The study reported significant inhibition of bacterial growth in several strains, indicating a potential for development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZNHJHKTCPFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692847 | |

| Record name | tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-58-5 | |

| Record name | tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.